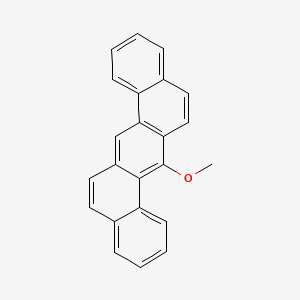
DIBENZ(a,h)ANTHRACENE, 7-METHOXY-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound with a molecular formula of C22H14O. This compound is known for its unique structure, which includes a methoxy group attached to the dibenz[a,h]anthracene framework. PAHs like dibenz[a,h]anthracene are often studied for their environmental impact and potential health effects due to their presence in fossil fuels and combustion products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- typically involves the methoxylation of dibenz[a,h]anthracene. This can be achieved through various organic synthesis techniques, including:
Methoxylation Reaction: This involves the introduction of a methoxy group (-OCH3) to the dibenz[a,h]anthracene molecule. Common reagents for this reaction include methanol and a strong acid catalyst such as sulfuric acid.
Friedel-Crafts Alkylation: This method can also be used to introduce the methoxy group. It involves the reaction of dibenz[a,h]anthracene with methanol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is less common due to its specialized applications. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
DIBENZ(a,h)ANTHRACENE, 7-METHOXY- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the molecule. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Quinones and other oxygenated derivatives
Reduction: Simplified hydrocarbons
Substitution: Nitro derivatives
Wissenschaftliche Forschungsanwendungen
DIBENZ(a,h)ANTHRACENE, 7-METHOXY- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on its biological effects helps in understanding the impact of PAHs on living organisms, including potential carcinogenic effects.
Medicine: Studies on its interactions with biological molecules contribute to the development of cancer research and toxicology.
Industry: It is used in the development of materials and processes that require specific PAH derivatives.
Wirkmechanismus
The mechanism of action of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound can also generate reactive oxygen species (ROS) during metabolic processes, leading to oxidative stress and cellular damage. Key molecular targets include DNA and various enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DIBENZ(a,h)ANTHRACENE: The parent compound without the methoxy group.
7,12-DIMETHYLBENZ(a)ANTHRACENE: Another PAH with methyl groups attached.
BENZO(a)PYRENE: A well-known PAH with significant research on its carcinogenic properties.
Uniqueness
DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is unique due to the presence of the methoxy group, which alters its chemical reactivity and biological interactions compared to its parent compound and other PAHs. This modification can influence its solubility, metabolic pathways, and overall impact on biological systems.
Eigenschaften
CAS-Nummer |
63041-72-5 |
|---|---|
Molekularformel |
C23H16O |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
14-methoxynaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C23H16O/c1-24-23-20-13-12-15-6-2-4-8-18(15)21(20)14-17-11-10-16-7-3-5-9-19(16)22(17)23/h2-14H,1H3 |
InChI-Schlüssel |
SMRBKGWEKMAGHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



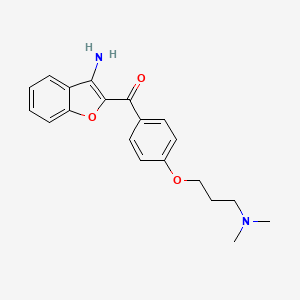
![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)

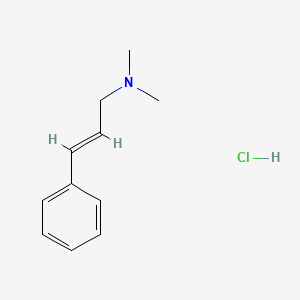
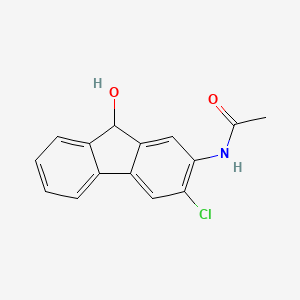
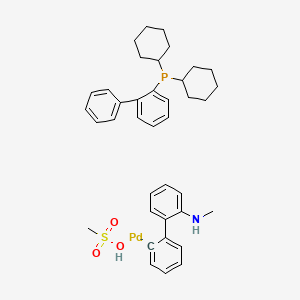
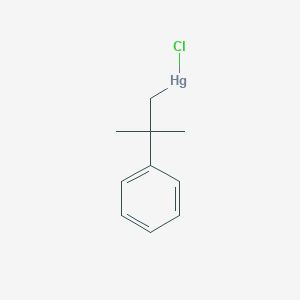
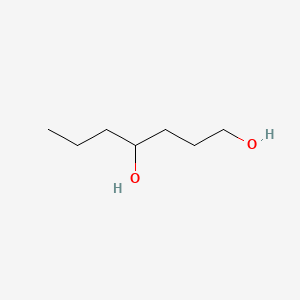
![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate](/img/structure/B11940804.png)
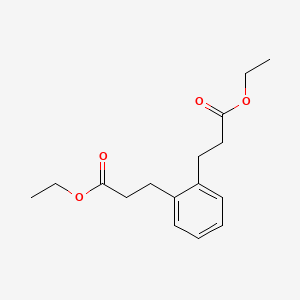
![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)


